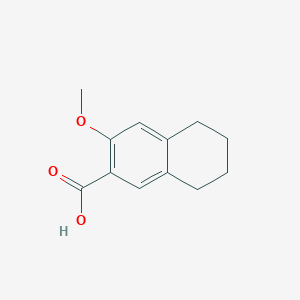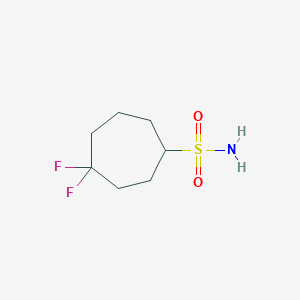
4,4-Difluorocycloheptane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Difluorocycloheptane-1-sulfonamide is a synthetic compound with the molecular formula C7H13F2NO2S and a molecular weight of 213.25 g/mol. This compound is characterized by the presence of two fluorine atoms attached to a cycloheptane ring and a sulfonamide group. It has potential implications in various fields of research and industry due to its unique chemical structure and properties.
Méthodes De Préparation
The synthesis of 4,4-Difluorocycloheptane-1-sulfonamide typically involves the following steps:
Starting Material: The synthesis begins with cycloheptane as the starting material.
Fluorination: The cycloheptane undergoes fluorination to introduce the two fluorine atoms at the 4,4-positions. This step can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.
Sulfonamide Formation: The fluorinated cycloheptane is then reacted with a sulfonamide precursor, such as sulfonyl chloride, in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome.
Analyse Des Réactions Chimiques
4,4-Difluorocycloheptane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the sulfonamide group to an amine.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Applications De Recherche Scientifique
4,4-Difluorocycloheptane-1-sulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules
Biology: In biological research, the compound can be used as a probe to study the effects of fluorine substitution on biological activity. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its sulfonamide group is a common pharmacophore in many therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,4-Difluorocycloheptane-1-sulfonamide involves its interaction with molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The fluorine atoms may enhance the compound’s stability and lipophilicity, affecting its distribution and interaction within biological systems. Specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparaison Avec Des Composés Similaires
4,4-Difluorocycloheptane-1-sulfonamide can be compared with other similar compounds, such as:
Cycloheptane-1-sulfonamide: Lacks the fluorine atoms, which may result in different chemical and biological properties.
4,4-Difluorocyclohexane-1-sulfonamide: Has a cyclohexane ring instead of a cycloheptane ring, leading to variations in ring strain and reactivity.
4,4-Difluorocyclooctane-1-sulfonamide: Contains a larger cyclooctane ring, which may affect its conformational flexibility and interactions.
The uniqueness of this compound lies in its specific ring size and the presence of both fluorine atoms and a sulfonamide group, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H13F2NO2S |
|---|---|
Poids moléculaire |
213.25 g/mol |
Nom IUPAC |
4,4-difluorocycloheptane-1-sulfonamide |
InChI |
InChI=1S/C7H13F2NO2S/c8-7(9)4-1-2-6(3-5-7)13(10,11)12/h6H,1-5H2,(H2,10,11,12) |
Clé InChI |
FQBDSWFDEAYEBJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC(C1)(F)F)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)phenoxy]aceticacid](/img/structure/B13518907.png)

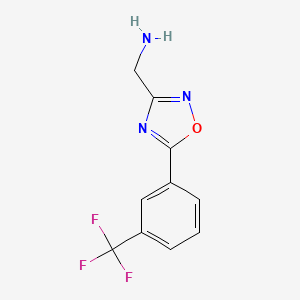
![2-[2-(Methylsulfanyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13518917.png)
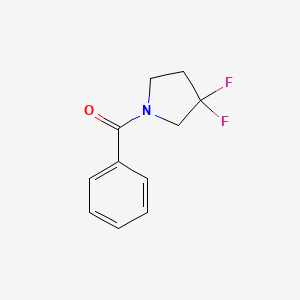
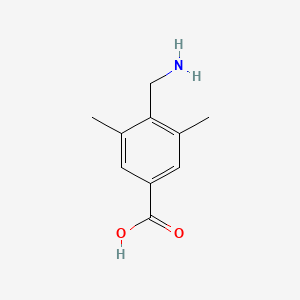
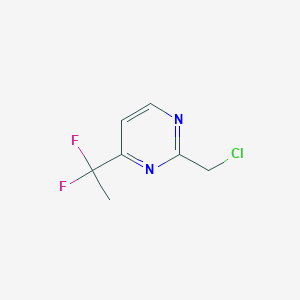
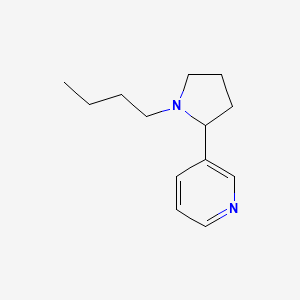
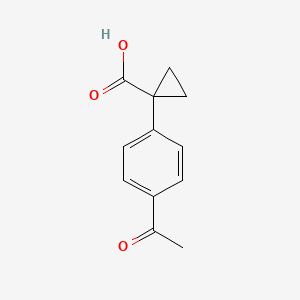
![Methyl4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylatehydrochloride](/img/structure/B13518955.png)
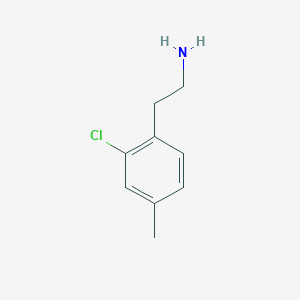
![9-Oxa-2lambda6-thia-6-azaspiro[4.5]decane-2,2-dionehydrochloride](/img/structure/B13518966.png)
